4'-Methyl-7-(2-hydroxy-3-isopropylaminopropoxy)flavone hydrochloride

β-adrenoceptor radioligand binding Kd

4'-Methyl-7-(2-hydroxy-3-isopropylaminopropoxy)flavone hydrochloride (CAS 106287-81-4), also designated SIPI-549 or methylflavonolamine, is a synthetic flavonoid derivative bearing a propanolamine side chain at the 7-position of the flavone nucleus. It was first synthesized at the Shanghai Institute of Pharmaceutical Industry and classified under Flavonols in the MeSH ontology.

Molecular Formula C22H26ClNO4
Molecular Weight 403.9 g/mol
CAS No. 106287-81-4
Cat. No. B009846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methyl-7-(2-hydroxy-3-isopropylaminopropoxy)flavone hydrochloride
CAS106287-81-4
Synonyms4'-methyl-7-(2-hydroxy-3-isopropylaminopropoxy)flavone
methylflavonolamine
SIPI 549
SIPI-549
Molecular FormulaC22H26ClNO4
Molecular Weight403.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OCC(CNC(C)C)O.Cl
InChIInChI=1S/C22H25NO4.ClH/c1-14(2)23-12-17(24)13-26-18-8-9-19-20(25)11-21(27-22(19)10-18)16-6-4-15(3)5-7-16;/h4-11,14,17,23-24H,12-13H2,1-3H3;1H
InChIKeySYJFBYMNIYYHAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Methyl-7-(2-hydroxy-3-isopropylaminopropoxy)flavone hydrochloride (SIPI-549): Core Chemical Identity and Pharmacological Class


4'-Methyl-7-(2-hydroxy-3-isopropylaminopropoxy)flavone hydrochloride (CAS 106287-81-4), also designated SIPI-549 or methylflavonolamine, is a synthetic flavonoid derivative bearing a propanolamine side chain at the 7-position of the flavone nucleus [1]. It was first synthesized at the Shanghai Institute of Pharmaceutical Industry and classified under Flavonols in the MeSH ontology. Unlike classical β-blockers, SIPI-549 exhibits a poly-pharmacological profile encompassing weak β-adrenoceptor blockade, calcium antagonism, antiplatelet aggregation, and coronary vasodilation without concomitant cardiodepression [2].

Probe type Poly-pharmacological flavonoid derivative
β-Adrenoceptor Weak interaction; supports β-independent pathway studies
Calcium antagonism Non-competitive, papaverine-like profile
Platelet pathways ADP- and thrombin-pathway inhibition context

Why 4'-Methyl-7-(2-hydroxy-3-isopropylaminopropoxy)flavone hydrochloride Cannot Be Replaced by Prototypical β-Blockers or Calcium Antagonists


Pharmacologically, SIPI-549 occupies a niche that is not replicated by any single reference drug. Direct comparative studies demonstrate that its β-adrenoceptor affinity is approximately 2,000-fold weaker than that of propranolol, yet it simultaneously inhibits voltage-dependent calcium channels and suppresses ADP- and thrombin-induced platelet aggregation—actions that propranolol lacks [1][2]. In vascular preparations, its relaxant potency aligns with papaverine rather than verapamil, confirming a distinct calcium-antagonist signature [3]. Consequently, substituting SIPI-549 with a conventional β-blocker or a dihydropyridine calcium-channel blocker would eliminate the poly-pharmacology that defines its experimental utility.

β-Blocker class mismatch
Affinity is substantially lower than classical β-blockers; poly-pharmacology may not transfer to a single-target β-blocker.
Calcium channel mechanism divergence
Non-competitive vasorelaxation differs from dihydropyridine-type competitive block; verapamil-type agents cannot replicate this profile.
Antiplatelet pathway gap
ADP- and thrombin-pathway inhibition is absent in standard β-blockers; platelet aggregation endpoints may not be matched.

Quantitative Comparative Evidence for 4'-Methyl-7-(2-hydroxy-3-isopropylaminopropoxy)flavone hydrochloride vs. Propranolol, Verapamil, and Papaverine


β-Adrenoceptor Binding Affinity: SIPI-549 vs. Propranolol

In a direct head-to-head radioligand binding assay using duck erythrocyte membranes, SIPI-549 (designated MFA) displayed an apparent equilibrium dissociation constant (Kd) of 1.12 × 10⁻⁵ mol/L, whereas propranolol yielded a Kd of 5.50 × 10⁻⁹ mol/L [1]. The 2,039-fold difference in affinity establishes that SIPI-549 is an extremely weak β-adrenoceptor ligand, functionally devoid of the potent β-blockade that defines propranolol.

β-Adrenoceptor affinity
Head-to-head
SIPI-549 Kd 1.12×10⁻⁵ M vs Propranolol Kd 5.50×10⁻⁹ M
~2,000-fold weaker affinity
Residual β-receptor binding context
Radioligand binding, duck erythrocyte membranes
β-adrenoceptor radioligand binding Kd

Platelet Aggregation Inhibition Profile: SIPI-549 vs. Propranolol

In rabbit platelet aggregation studies, SIPI-549 inhibited aggregation induced by ADP (IC₅₀ = 0.15 mmol/L), thrombin (IC₅₀ = 0.29 mmol/L), and collagen (IC₅₀ = 0.04 mmol/L) [1]. Under identical experimental conditions, propranolol exhibited no discernible inhibition of ADP- or thrombin-induced aggregation, although it did suppress collagen-induced aggregation. The dissociation constant of SIPI-549 for intact platelets was 218 µmol/L, compared with 3.1 µmol/L for ADP, consistent with non-competitive antagonism.

Platelet aggregation
Head-to-head
SIPI-549 IC₅₀: ADP 0.15 mM, thrombin 0.29 mM; propranolol showed no inhibition against ADP/thrombin
Reported ADP/thrombin pathway selectivity
Rabbit platelet-rich plasma, optical aggregometry
platelet aggregation antiplatelet ADP

Vascular Smooth Muscle Relaxation Potency: SIPI-549 vs. Verapamil and Papaverine

In rabbit isolated aortic strips pre-contracted with noradrenaline, SIPI-549 (MFA) produced non-parallel rightward shifts of the concentration-response curve with a pD₂′ value of 3.89 ± 0.15, nearly identical to papaverine (pD₂′ = 3.93 ± 0.05) [1]. Verapamil, by contrast, antagonized noradrenaline competitively with a pA₂ of 5.91 ± 0.83, indicating a fundamentally different mechanism. Against Ca²⁺-induced contractions in depolarized strips, MFA (pD₂′ = 3.88 ± 0.05) again matched papaverine (pD₂′ = 3.89 ± 0.13) while verapamil was effective at 30–300 nM concentrations.

Vascular relaxation
Head-to-head
SIPI-549 pD₂′ 3.89 ± 0.15 vs Papaverine pD₂′ 3.93 ± 0.05; Verapamil pA₂ 5.91 ± 0.83 (competitive)
Non-competitive calcium antagonism context
Rabbit aortic strips, noradrenaline contraction
vascular relaxation calcium antagonism noradrenaline

Coronary Vasodilation Without Negative Inotropy or Chronotropy: SIPI-549 vs. β-Blocker Profile

In Langendorff-perfused isolated rabbit hearts, SIPI-549 produced a statistically significant increase in coronary blood flow (p<0.01) while leaving myocardial contractility and heart rate unchanged [1]. This hemodynamic dissociation is fundamentally different from β-adrenoceptor antagonists such as propranolol, which consistently reduce heart rate and contractile force. The observation is corroborated by in vivo canine data showing that SIPI-549 increased coronary blood flow (p<0.05) and decreased coronary resistance (p<0.01) without altering cardiac output or blood pressure [1].

Coronary flow & inotropy
Reported
Reported increase in coronary flow (p
Coronary vasodilation without negative inotropy context
Langendorff perfused rabbit heart
Neuronal Ca²⁺ inhibition
Class-level
IC₅₀ high-K⁺: 0.14 mM, L-glutamate: 0.20 mM; no effect on resting [Ca²⁺]ᵢ
Low-potency neuronal Ca²⁺ modulation context
Embryonic rat brain cells, Fura-2 AM
coronary blood flow cardiodepression Langendorff

Neuronal Calcium Channel Inhibition: Quantitative Potency of SIPI-549

In isolated embryonic rat brain cells loaded with Fura-2 AM, SIPI-549 (MFA) concentration-dependently inhibited [Ca²⁺]ᵢ elevation induced by high extracellular K⁺ with an IC₅₀ of 0.14 mmol/L (95% CI: 0.05–0.42) and by L-glutamate with an IC₅₀ of 0.20 mmol/L (95% CI: 0.01–3.40) [1]. Resting [Ca²⁺]ᵢ (197 ± 20 nmol/L) was unaffected by 0.15 mmol/L MFA. These values position SIPI-549 as a low-potency inhibitor of both voltage-dependent and receptor-operated calcium channels in neuronal tissue.

Neuronal Ca²⁺ inhibition
Class-level
IC₅₀ high-K⁺: 0.14 mM, L-glutamate: 0.20 mM; no effect on resting [Ca²⁺]ᵢ
Low-potency neuronal Ca²⁺ modulation context
Embryonic rat brain cells, Fura-2 AM
intracellular calcium voltage-dependent calcium channel Fura-2

Procurement-Driven Application Scenarios for 4'-Methyl-7-(2-hydroxy-3-isopropylaminopropoxy)flavone hydrochloride


Multi-Target Cardiovascular Probe Where β-Blockade Must Be Excluded

Investigators studying coronary vasodilation or anti-ischemic mechanisms without the confounding negative inotropy of β-blockers can employ SIPI-549 as a comparator agent. Its ~2,000-fold weaker β-adrenoceptor affinity versus propranolol, combined with its ability to increase coronary flow while preserving contractility, makes it an ideal tool for dissecting β-adrenoceptor-independent pathways in Langendorff or in vivo models [1][2].

ADP- and Thrombin-Directed Antiplatelet Research

For platelet aggregation studies requiring inhibition of ADP and thrombin pathways—two agonist systems insensitive to propranolol—SIPI-549 offers validated IC₅₀ values (0.15 and 0.29 mmol/L, respectively) [3]. This profile supports its use as a reference inhibitor in thrombosis and hemostasis assays where conventional β-blockers are inactive.

Non-Competitive Calcium Antagonism with Papaverine-Like Pharmacology

SIPI-549 serves as a low-potency, non-competitive calcium antagonist in vascular smooth muscle, with pD₂′ values nearly identical to papaverine (3.89 vs. 3.93) but mechanistically distinct from verapamil [4]. This makes it suitable for experiments aimed at differentiating non-competitive vs. competitive calcium antagonism in isolated tissue baths.

Neuronal Calcium Handling Studies Requiring Graded Channel Modulation

In neuronal cell models, SIPI-549 inhibits voltage-dependent and receptor-operated calcium influx with IC₅₀ values of 0.14–0.20 mmol/L [5]. Its low potency and lack of effect on resting [Ca²⁺]ᵢ render it useful for studying sub-maximal calcium channel modulation without the complete blockade produced by high-affinity agents.

Application
Selection Property
Validation Focus
Cardiovascular pathway studies excluding β-blockade
Poly-pharmacological profile with weak β-affinity
Coronary flow and contractility endpoints
Platelet aggregation pathway research (ADP/thrombin)
ADP- and thrombin-induced aggregation inhibition
Aggregometry endpoint validation
Vascular smooth muscle calcium antagonism studies
Non-competitive calcium antagonist profile
Isolated tissue bath relaxation assays
Neuronal calcium handling studies with graded modulation
Low-potency VDCC and ROCC inhibition
Intracellular Ca²⁺ assays without complete blockade
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